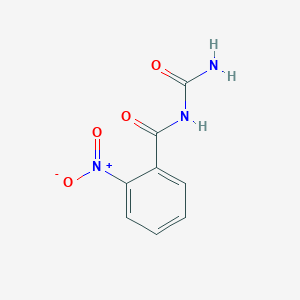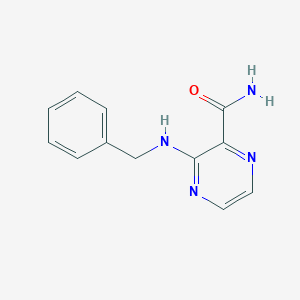
3-(Benzylamino)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pyrazine-2-carboxamide typically involves the aminolysis of acyl chlorides. One common method is the reaction of 3-chloropyrazine-2-carboxamide with benzylamine. The reaction conditions often involve refluxing the mixture in a suitable solvent such as toluene . The reaction can be represented as follows:
3-chloropyrazine-2-carboxamide+benzylamine→this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)pyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly aminodehalogenation, where the chlorine atom in 3-chloropyrazine-2-carboxamide is replaced by the benzylamino group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, pyrazine derivatives generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Aminodehalogenation: This reaction typically uses benzylamines as reagents and is carried out under reflux conditions in solvents like toluene.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction might involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the aminodehalogenation reaction is this compound itself. Other potential products depend on the specific reactions and conditions used .
Aplicaciones Científicas De Investigación
3-(Benzylamino)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Agents: This compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. One proposed mechanism is the inhibition of the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxamide: This compound is a precursor in the synthesis of 3-(benzylamino)pyrazine-2-carboxamide.
N-Benzylpyrazine-2-carboxamide Derivatives: These derivatives have similar structures and exhibit comparable antimicrobial activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase makes it a valuable compound in the development of new antimicrobial agents .
Propiedades
Número CAS |
64344-97-4 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
3-(benzylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16) |
Clave InChI |
RCNFNFKXJWIKGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


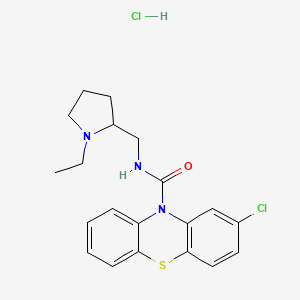
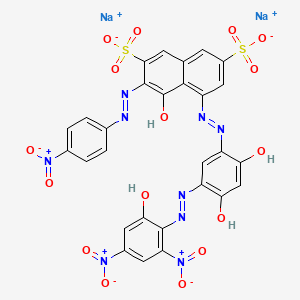
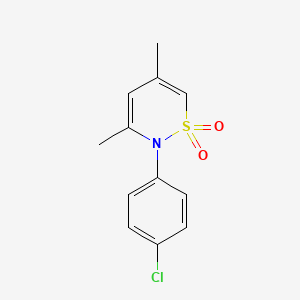

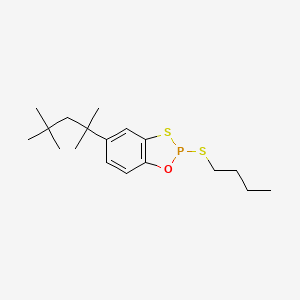
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
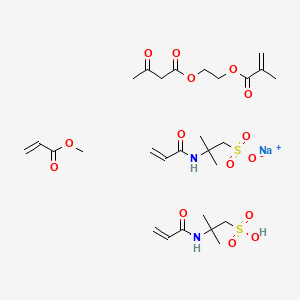
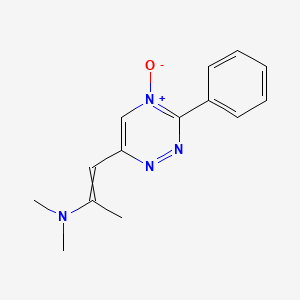

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

